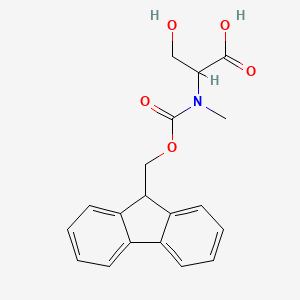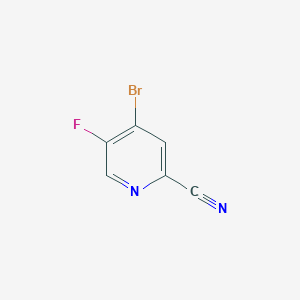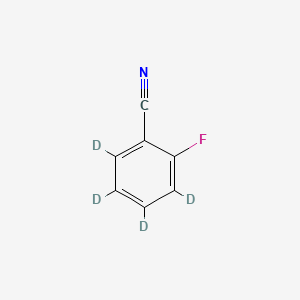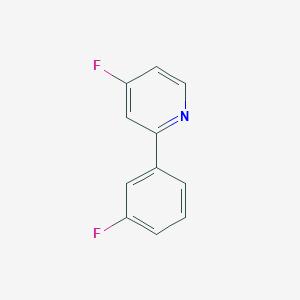
Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo es un compuesto orgánico con la fórmula molecular C13H16O3. Es un derivado de ciclopropano, caracterizado por la presencia de un grupo éster de etilo y un sustituyente metoxifenilo. Este compuesto es de interés en varios campos de la investigación científica debido a su estructura química única y sus propiedades.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo normalmente implica la ciclopropanación de derivados de estireno. Un método común es la reacción de 2-metoxiestireno con diazoacetato de etilo en presencia de un catalizador de rodio. Las condiciones de reacción a menudo incluyen un solvente como diclorometano y un rango de temperatura de 0-25 °C para garantizar un rendimiento y una selectividad óptimos.
Métodos de producción industrial
La producción industrial de 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso. Además, la purificación del producto final se logra mediante técnicas como la destilación y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo metoxilo o en el grupo éster.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Reactivos como metóxido de sodio (NaOMe) y otros nucleófilos pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con enzimas y receptores.
Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando varias vías bioquímicas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo se puede comparar con otros derivados de ciclopropano, como:
2-(4-Metoxifenil)ciclopropano-1-carboxilato de etilo: Estructura similar pero con una posición diferente del grupo metoxilo.
Ácido ciclopropano-1-carboxílico, 2-metoxilo-2-fenilo, éster de etilo: Otro derivado de ciclopropano con un patrón de sustitución diferente.
La singularidad del 2-(2-Metoxifenil)ciclopropano-1-carboxilato de etilo radica en su patrón de sustitución específico, que puede influir en su reactividad e interacciones en varios contextos químicos y biológicos.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3 |
Clave InChI |
DXSIVBWICLKCAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC1C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)





![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)



